(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that features a combination of piperazine, indole, and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE involves multiple steps, typically starting with the preparation of the piperazine and indole intermediates. The piperazine derivative can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The indole moiety is often constructed via Fischer indole synthesis or other methods involving the cyclization of hydrazones . The final step involves the condensation of the piperazine and indole intermediates with a thiazole precursor under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The piperazine and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the piperazine or indole rings.
Scientific Research Applications
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis . The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine contain the piperazine ring and are used in various therapeutic applications.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole are structurally related and have diverse biological activities.
Uniqueness
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential applications. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol |
InChI |
InChI=1S/C18H20N4O2S/c23-10-9-21-5-7-22(8-6-21)18-20-17(24)16(25-18)11-13-12-19-15-4-2-1-3-14(13)15/h1-4,11-12,23-24H,5-10H2/b13-11+ |
InChI Key |
YDCHJWCTLOSZJO-ACCUITESSA-N |
Isomeric SMILES |
C1CN(CCN1CCO)C2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
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